

An In-Depth Technical Guide to 5-Hydroxy-2-methyl Isoborneol

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Compound of Interest

Compound Name: 5-Hydroxy-2-methyl Isoborneol

CAS No.: 604767-98-8

Cat. No.: B584154

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Hydroxy-2-methyl isoborneol is a hydroxylated derivative of 2-methylisoborneol (2-MIB), a well-known bicyclic monoterpene. While its parent compound, 2-MIB, is extensively studied for its potent earthy-musty odor, which can impact water quality, the biological and pharmacological properties of its hydroxylated metabolites are an emerging area of scientific interest. This guide provides a comprehensive overview of **5-Hydroxy-2-methyl isoborneol**, including its chemical identifiers, biogenesis, and potential for further research and application, particularly within the field of drug discovery. The exploration of naturally occurring hydroxylated monoterpenoids and their derivatives offers a promising avenue for the development of new therapeutic agents.

Compound Identification and Chemical Properties

A precise understanding of a compound's identity is fundamental to any scientific investigation. This section provides the key identifiers and physicochemical properties for **5-Hydroxy-2-methyl isoborneol**.

Table 1: Core Identifiers for 5-Hydroxy-2-methyl Isoborneol

Identifier	Value
CAS Number	604767-98-8
Molecular Formula	C ₁₁ H ₂₀ O ₂
Molecular Weight	184.28 g/mol
IUPAC Name	(1R,2R,4R,5R)-rel-1,2,7,7-Tetramethylbicyclo[2.2.1]heptane-2,5-diol
Synonyms	5-Hydroxy-2-MIB

Note: The stereochemistry denoted by "rel" (relative) indicates the relationship between stereocenters without defining the absolute configuration.

Biogenesis and Metabolic Pathway

5-Hydroxy-2-methyl isoborneol is a naturally occurring metabolite produced through the biotransformation of 2-methylisoborneol (2-MIB) by certain microorganisms. This biological hydroxylation is a key detoxification pathway in these organisms.

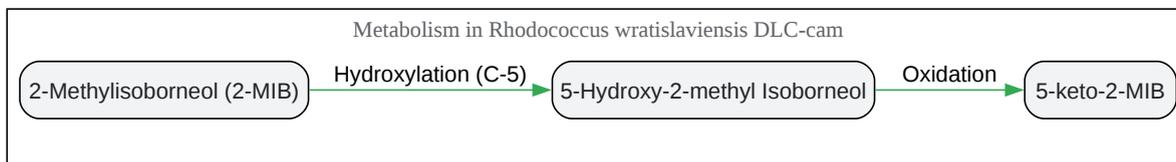
Microbial Transformation

The primary organism identified as capable of this specific biotransformation is the bacterium *Rhodococcus wratislaviensis* DLC-cam.[1] This strain, which is known for its ability to degrade camphor, can hydroxylate 2-MIB at the C-5 position to yield **5-Hydroxy-2-methyl isoborneol**. [2] Further metabolic processes within this bacterium can then oxidize the newly introduced hydroxyl group, converting **5-Hydroxy-2-methyl isoborneol** into 5-keto-2-MIB.[1]

The ability of *Rhodococcus* species to perform such biotransformations is of significant interest for the sustainable production of valuable oxygenated terpenes.[3]

Proposed Metabolic Pathway

The metabolic conversion of 2-MIB in *Rhodococcus wratislaviensis* DLC-cam can be visualized as a two-step process. This pathway highlights the enzymatic machinery of the bacterium that facilitates the introduction of functional groups onto the terpene scaffold.



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Figure 1: Metabolic pathway of 2-MIB in *R. wratislaviensis*.

Biotechnological Production and Purification: A Methodological Overview

The production of **5-Hydroxy-2-methyl isoborneol** can be achieved through the cultivation of *Rhodococcus wratislaviensis* DLC-cam in the presence of 2-methylisoborneol as a substrate. The following provides a generalized protocol based on cultivation and extraction methods for *Rhodococcus* species.

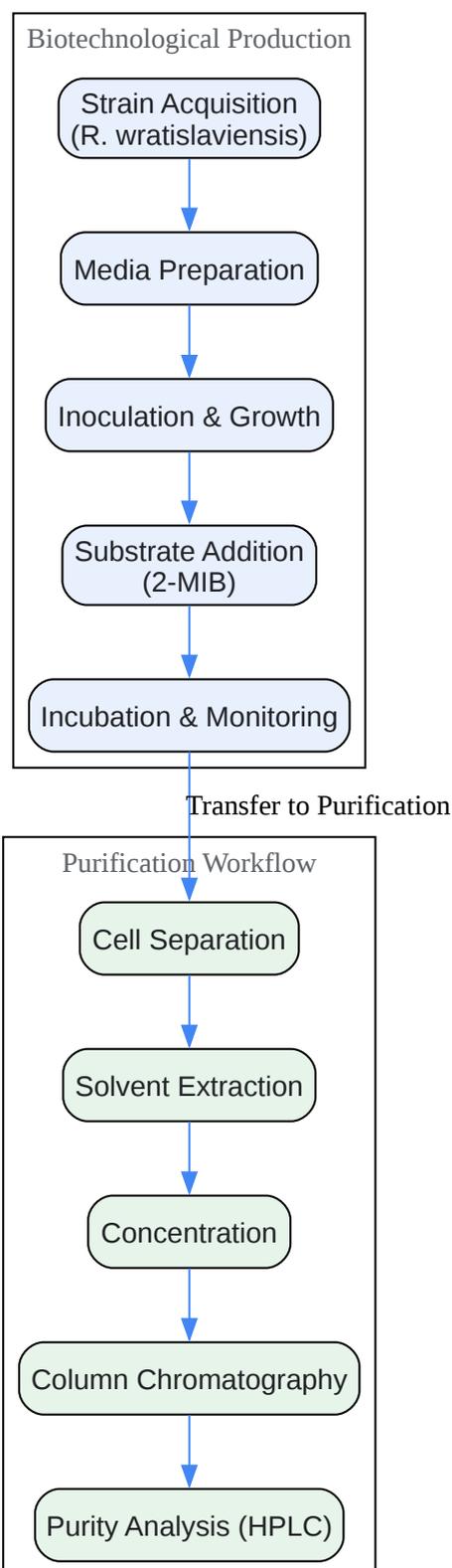
Step 1: Cultivation of *Rhodococcus wratislaviensis* DLC-cam

- **Strain Acquisition:** Obtain *Rhodococcus wratislaviensis* (e.g., from culture collections such as ATCC 51786 or DSM 44107).^{[4][5]}
- **Media Preparation:** Prepare a suitable growth medium for *Rhodococcus*. These bacteria are generally robust and can grow on a variety of media. A nutrient-rich broth is recommended to achieve a high cell density.
- **Inoculation and Growth:** Inoculate the sterile medium with a starter culture of *R. wratislaviensis*. Incubate the culture with agitation at an appropriate temperature (typically 28-30°C) to ensure adequate aeration.
- **Substrate Addition:** Once the culture has reached a suitable growth phase, introduce 2-methylisoborneol as the substrate for biotransformation. The concentration of 2-MIB should be optimized to maximize conversion while minimizing potential toxicity to the bacteria.

- Incubation and Monitoring: Continue the incubation, monitoring the conversion of 2-MIB to **5-Hydroxy-2-methyl isoborneol** over time using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).

Step 2: Extraction and Purification of the Metabolite

- Cell Separation: After an optimal incubation period, separate the bacterial cells from the culture broth via centrifugation.
- Solvent Extraction: The hydroxylated metabolite can be extracted from the culture supernatant using a non-polar organic solvent such as ethyl acetate or dichloromethane. Liquid-liquid extraction is a common method.
- Concentration: Remove the organic solvent under reduced pressure to concentrate the crude extract containing **5-Hydroxy-2-methyl isoborneol**.
- Chromatographic Purification: Purify the target compound from the crude extract using column chromatography. A silica gel column with a gradient of solvents (e.g., hexane and ethyl acetate) is typically effective for separating compounds with different polarities.
- Purity Analysis: Assess the purity of the isolated **5-Hydroxy-2-methyl isoborneol** using High-Performance Liquid Chromatography (HPLC) and confirm its identity through spectroscopic methods.



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Figure 2: Generalized workflow for production and purification.

Spectroscopic Characterization (Predicted)

While experimental spectra for **5-Hydroxy-2-methyl isoborneol** are not widely available in public databases, its expected spectral characteristics can be inferred based on the structure of the parent compound, 2-methylisoborneol, and the addition of a hydroxyl group.

Table 2: Predicted Spectroscopic Data

Technique	Expected Features
¹ H NMR	Signals corresponding to the methyl groups of the isoborneol scaffold. A new signal for the proton on the carbon bearing the C-5 hydroxyl group. The chemical shifts of neighboring protons would be affected by the new hydroxyl group.
¹³ C NMR	A new signal for the carbon atom attached to the C-5 hydroxyl group, shifted downfield. Other carbon signals in proximity to the new hydroxyl group would also experience shifts.
Mass Spec.	The molecular ion peak should correspond to the molecular weight of 184.28 g/mol . Fragmentation patterns would likely involve the loss of water and methyl groups, characteristic of borneol-type structures.
IR Spec.	A broad absorption band in the region of 3200-3600 cm ⁻¹ , characteristic of the O-H stretching vibration of the hydroxyl groups. C-H stretching and bending vibrations for the alkyl groups.

Potential Applications in Drug Development

The introduction of a hydroxyl group to the isoborneol scaffold can significantly alter its biological activity, often increasing its polarity and potential for hydrogen bonding, which are key factors in drug-receptor interactions. While direct pharmacological studies on **5-Hydroxy-2-**

methyl isoborneol are limited, the broader class of bicyclic monoterpenoids and their hydroxylated derivatives have demonstrated a range of biological activities.

Research into related compounds suggests potential therapeutic areas for investigation:

- **Antimicrobial and Antifungal Activity:** Many monoterpene alcohols exhibit antimicrobial properties.[6] The hydroxyl group can play a crucial role in the mechanism of action, such as disrupting microbial cell membranes.
- **Anti-inflammatory Effects:** Some hydroxylated monoterpenes have shown anti-inflammatory activity, which could be relevant for the development of treatments for inflammatory conditions.
- **Neuroprotective Properties:** The lipophilic nature of the isoborneol backbone allows for potential penetration of the blood-brain barrier, making its derivatives interesting candidates for neurological drug discovery.

The development of new derivatives based on the **5-Hydroxy-2-methyl isoborneol** scaffold could lead to novel therapeutic agents.[7]

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